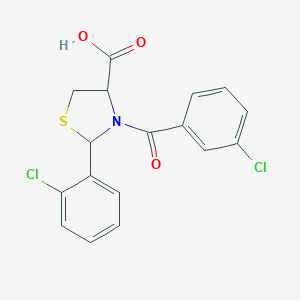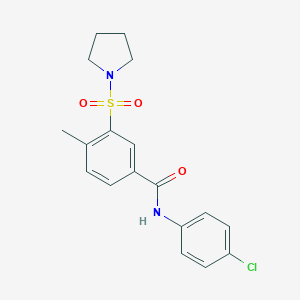
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid is a thiazolidine-4-carboxylic acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are major contributors to various diseases. It has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for cancer treatment.
実験室実験の利点と制限
The advantages of using 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its potential anticancer activity. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the study of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of this compound. Another potential direction is the study of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid involves the reaction of 2-chlorobenzaldehyde and 3-chlorobenzoyl chloride with thiosemicarbazide in the presence of a base. The product is then treated with chloroacetic acid to yield the final product. This method has been optimized for high yield and purity and has been widely used in the synthesis of this compound.
科学的研究の応用
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been studied for its potential anticancer activity, with promising results in preclinical studies.
特性
分子式 |
C17H13Cl2NO3S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
3-(3-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-11-5-3-4-10(8-11)15(21)20-14(17(22)23)9-24-16(20)12-6-1-2-7-13(12)19/h1-8,14,16H,9H2,(H,22,23) |
InChIキー |
OMXGENZGYLGXLC-UHFFFAOYSA-N |
SMILES |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O |
正規SMILES |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-N-isopropyl-N'-m-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B259067.png)

![4-(4-Hydroxy-3-methoxyphenyl)-2-[(2-methylallyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B259071.png)


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B259077.png)

![Ethyl 2-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B259079.png)
![3-[4-Fluoro-3-(trifluoromethyl)anilino]-1-thiophen-2-ylpropan-1-one](/img/structure/B259082.png)



![3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid](/img/structure/B259090.png)